3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride can yield the desired pyrrolopyrimidine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has shown promise in the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as protein tyrosine kinases. These interactions can inhibit the catalytic activity of these enzymes, leading to the suppression of cellular processes like growth and differentiation .
Comparison with Similar Compounds
Compared to other pyrrolopyrimidine derivatives, 3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique chemical structure and potent biological activity. Similar compounds include:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C21H17ClN4O3 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-5-3-4-6-16(12)23-19(27)15-11-25(2)18-17(15)24-21(29)26(20(18)28)14-9-7-13(22)8-10-14/h3-11H,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
YTOQMRHFZKGYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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